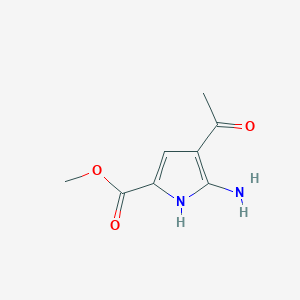

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and potential biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with acetic anhydride and an amine source. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Reduction of Precursor Nitro Derivatives

The compound is often synthesized via reduction of its nitro analog, methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate . Catalytic hydrogenation is a primary method:

NO2H2/Pd-CNH2

| Reaction Conditions | Yield | Catalysts/Solvents | Source |

|---|---|---|---|

| Hydrogen gas (1 atm), 25°C, 12 hrs | 85–92% | 10% Pd/C, ethanol | |

| Ammonium formate, microwave, 100°C | 78% | Pd/C, DMF |

Mechanistic studies indicate that the electron-withdrawing acetyl and ester groups stabilize the transition state during nitro group reduction.

Acylation and Alkylation Reactions

The amino group undergoes nucleophilic acylation or alkylation under mild conditions:

Acylation with Acid Chlorides

RCOCl+NH2→RCONH−

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→25°C | Methyl 4-acetyl-5-acetamido-pyrrole | 89% | |

| Benzoyl chloride | Pyridine, reflux | 5-Benzamido derivative | 76% |

Alkylation with Alkyl Halides

R-X+NH2→R-NH−

| Alkylating Agent | Base/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | 5-Methylamino derivative | 68% | |

| Allyl bromide | NaH, THF | 5-Allylamino product | 62% |

Cyclization Reactions

The amino group participates in intramolecular cyclization to form fused heterocycles:

Formation of Pyrrolo[3,2-d]pyrimidines

Amine+Carbonyl→Heterocycle

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl cyanoacetate | AcOH, 120°C, 6 hrs | Pyrrolo[3,2-d]pyrimidine-4-one | 71% | |

| Thiourea | HCl, EtOH, reflux | Thieno[2,3-b]pyrrole | 65% |

Mechanistically, the amino group attacks electrophilic carbons (e.g., nitriles or carbonyls), followed by dehydration .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization:

Acidic/Basic Hydrolysis

COOCH3H+/OH−COOH

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 4 hrs | – | 4-Acetyl-5-amino-pyrrole-2-carboxylic acid | 83% | |

| NaOH (1M), 80°C, 2 hrs | – | Carboxylic acid salt | 90% |

Amide Formation

COOH+RNH2→CONHR

| Amine | Coupling Agent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EDC/HOBt, DMF | 2-Carboxybenzylamide | 78% | |

| Aniline | DCC, CH₂Cl₂ | N-Phenylamide | 65% |

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the 3-position due to electron-donating amino and acetyl groups:

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | 3-Bromo derivative | 55% | |

| Nitration | HNO₃/H₂SO₄, -10°C | 3-Nitro-substituted product | 48% |

Metal-Catalyzed Cross-Coupling

The amino group facilitates palladium-catalyzed couplings:

Buchwald-Hartwig Amination

Ar-X+NH2PdAr-NH−

| Aryl Halide | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, Xantphos | 5-(p-Tolylamino) derivative | 74% | |

| 2-Iodopyridine | Pd₂(dba)₃, BINAP | Pyridylamino product | 68% |

Oxidation and Stability

The acetyl group is stable under mild oxidative conditions but decomposes under strong oxidizers:

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| H₂O₂ (3%) | 25°C, 12 hrs | No reaction | |

| KMnO₄ (aq) | 80°C, 2 hrs | Degradation to carboxylic acids |

Key Stability Considerations:

-

pH Sensitivity : Stable in neutral conditions but decomposes in strong acids/bases .

-

Light Sensitivity : Requires storage in dark, inert atmospheres .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it valuable for synthesizing bioactive molecules, coordination complexes, and advanced materials. Experimental protocols emphasize controlled conditions to preserve the amino group’s reactivity .

科学研究应用

Medicinal Chemistry

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is investigated for its potential as a bioactive molecule with various therapeutic applications:

-

Anticancer Activity :

- A study evaluated its antiproliferative effects on cancer cell lines, showing significant growth inhibition in HepG2 (54.25%) and HeLa (38.44%) cells while demonstrating low toxicity towards normal fibroblasts (80.06%) .

- Table 1: Anticancer Activity Data

Cell Line Growth Inhibition (%) Toxicity to Normal Cells (%) HepG2 54.25 80.06 HeLa 38.44 80.06

-

Antioxidant Properties :

- The compound exhibited significant reducing power in vitro, indicating potential as a therapeutic agent in oxidative stress-related diseases .

- Enzyme Inhibition :

Biological Research

The compound's ability to interact with biological macromolecules makes it a candidate for further biological studies:

- Mechanism of Action :

- The amino group can form hydrogen bonds with proteins, enhancing binding affinity. The ester group may undergo hydrolysis, releasing active metabolites that modulate enzyme activity or receptor binding .

Industrial Applications

This compound is also utilized in industrial settings:

-

Specialty Chemicals Production :

- The compound serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications .

-

Materials Science :

- Its unique properties make it suitable for developing materials with specific functionalities, such as coatings or additives in polymers .

Case Study 1: Anticancer Activity

In a controlled study, this compound was shown to selectively inhibit cancer cell growth while sparing normal cells, supporting its potential as a cancer therapeutic agent.

Case Study 2: Antioxidant Activity

Research demonstrated the compound's capacity to act as an antioxidant, which could be beneficial in treating diseases associated with oxidative stress.

作用机制

The mechanism of action of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

相似化合物的比较

Similar Compounds

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate: Unique due to the presence of both amino and ester groups.

Methyl 4-acetyl-5-hydroxy-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.

Methyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of an amino group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of amino and ester groups allows for versatile applications in various fields, making it a valuable compound for research and development .

生物活性

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. The compound features an acetyl group and an amino group at the 4 and 5 positions of the pyrrole ring, respectively, which contribute to its unique reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The amino group can form hydrogen bonds, which may enhance binding affinity to target proteins. Additionally, the ester group can undergo hydrolysis, potentially releasing active metabolites that modulate enzyme activity or receptor binding .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant antiproliferative effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of approximately 54.25% and 38.44%, respectively .

- Antioxidant Properties : The compound has been associated with antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

- Enzyme Modulation : The interaction with specific enzymes could lead to altered metabolic pathways, making it a candidate for therapeutic interventions in metabolic disorders .

Case Study 1: Anticancer Activity

In a study examining various pyrrole derivatives, this compound was evaluated for its antiproliferative effects on cancer cell lines. The results indicated that this compound effectively reduced cell viability in HepG2 and HeLa cells while demonstrating low toxicity towards normal fibroblasts (GM-6114), suggesting a selective anticancer effect .

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 80.06 |

| HeLa | 38.44 | 80.06 |

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. The compound exhibited significant reducing power in vitro, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Comparison with Related Compounds

This compound shares structural similarities with other pyrrole derivatives but is distinguished by its unique functional groups:

| Compound Name | Key Differences |

|---|---|

| Methyl 4-acetyl-5-hydroxy-1H-pyrrole-2-carboxylate | Contains a hydroxyl group instead of an amino group |

| Methyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate | Contains a methyl group instead of an amino group |

| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Different substitution pattern on the pyrrole ring |

属性

IUPAC Name |

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYQEWBTMKRFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=C1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。